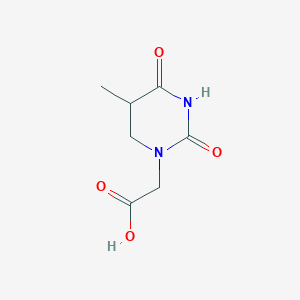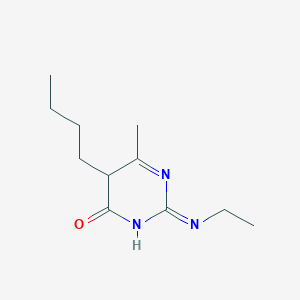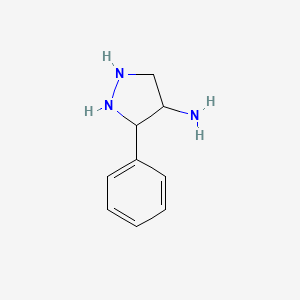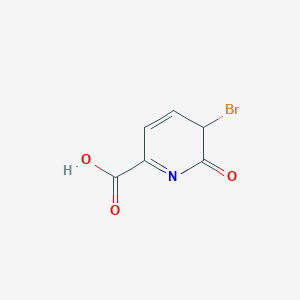
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one, also known as 7-aminoclonazepam, is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. 7-aminoclonazepam is a primary metabolite of clonazepam, a well-known benzodiazepine used for its anticonvulsant and anxiolytic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminoclonazepam typically involves the reduction of clonazepam. One common method includes the use of catalytic hydrogenation where clonazepam is treated with hydrogen gas in the presence of a palladium catalyst. This reaction reduces the nitro group of clonazepam to an amino group, resulting in the formation of 7-aminoclonazepam .
Industrial Production Methods
Industrial production of 7-aminoclonazepam follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-aminoclonazepam undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzodiazepines with varying functional groups.
科学研究应用
7-aminoclonazepam has several applications in scientific research:
作用机制
7-aminoclonazepam exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is similar to other benzodiazepines, which are known for their sedative, anxiolytic, and anticonvulsant properties .
相似化合物的比较
Similar Compounds
Clonazepam: The parent compound of 7-aminoclonazepam, used for its anticonvulsant and anxiolytic effects.
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to clonazepam.
Uniqueness
7-aminoclonazepam is unique due to its role as a primary metabolite of clonazepam. Its presence in biological samples can serve as a biomarker for clonazepam use and abuse. Additionally, its specific interactions with GABA receptors and its distinct metabolic pathway differentiate it from other benzodiazepines .
属性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
291.68 g/mol |
IUPAC 名称 |
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i5+1,6+1,7+1,9+1,11+1,13+1 |
InChI 键 |
HEFRPWRJTGLSSV-QNRGXRCJSA-N |
手性 SMILES |
C1C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)N)C(=N1)C3=CC=CC=C3Cl |
规范 SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester](/img/structure/B12360900.png)
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)



![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
![2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B12360944.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide](/img/structure/B12360947.png)
![trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12360961.png)

![1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one](/img/structure/B12360968.png)

